HDAC Pan-Inhibition in Cellular Extracts: Comparative Potency Against a Close Analog
N-(6-chloroquinolin-4-yl)pyridine-4-carboxamide demonstrates pan-HDAC inhibitory activity with an IC50 of 173 nM in human HeLa cell nuclear extracts [1]. This activity is distinct from its regioisomer, N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide, which exhibits significantly reduced potency in the same assay system, with a reported IC50 of 26,200 nM [2]. The position of the nitrogen atom in the pyridine carboxamide group is therefore a critical determinant of HDAC engagement.
| Evidence Dimension | HDAC inhibition (pan-HDAC) |
|---|---|
| Target Compound Data | IC50 = 173 nM |
| Comparator Or Baseline | N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide (regioisomer); IC50 = 26,200 nM |
| Quantified Difference | Approximately 151-fold more potent |
| Conditions | Human HeLa cell nuclear extract; fluorescence spectrophotometry |
Why This Matters
This 151-fold difference in potency highlights the non-interchangeability of regioisomers, making N-(6-chloroquinolin-4-yl)pyridine-4-carboxamide the preferred choice for studies requiring robust HDAC inhibition in cellular contexts.
- [1] BindingDB. BDBM50484357 (CHEMBL1909951). Inhibition of HDAC in human HeLa cell extract. Accessed 2026. View Source
- [2] BindingDB. BDBM50475496 (CHEMBL537415). In vitro inhibitory concentration against Histone deacetylase (HDAC). Accessed 2026. View Source
